2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Overview

Description

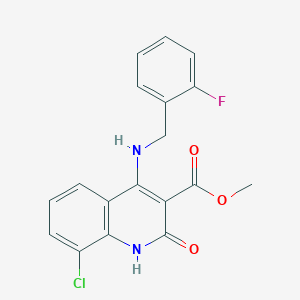

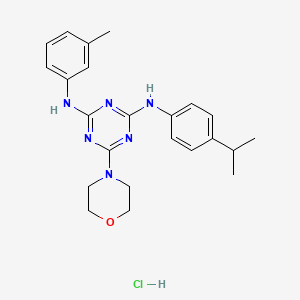

“2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that has been studied for its potential use as an androgen receptor antagonist . It is part of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .

Synthesis Analysis

The compound is synthesized from ethylchloroacetate and 1H-pyrazole. The resulting compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl)acetohydrazide .Molecular Structure Analysis

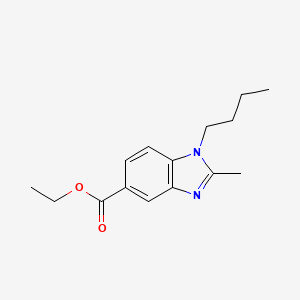

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, a methyl group, and an acetohydrazide group .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 93–96°C . Its molecular weight is 154.17 .Scientific Research Applications

Synthesis and Medicinal Perspective

Methyl substituted pyrazoles, which include structures like 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide, have been identified as potent medicinal scaffolds. They exhibit a wide spectrum of biological activities, prompting detailed synthetic approaches for these derivatives. The significance of methyl-substituted pyrazoles lies in their diverse applications in medicinal chemistry, leading to new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Synthetic Routes and Biological Activities

The synthesis of pyrazole heterocycles, including those akin to this compound, employs methods such as condensation followed by cyclization. These derivatives are praised for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The success of certain pyrazole derivatives as COX-2 inhibitors underscores the heterocycle's importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Pharmacological Potentials

Research on pyrazoline derivatives, closely related to this compound, reveals their multifunctional applications. These compounds display significant biological effects, including anticancer activities, showcasing their potential as therapeutic agents. The exploration of pyrazoline derivatives highlights the ongoing interest in developing molecules with enhanced biological activities (Ray et al., 2022).

Neurodegenerative Disease Management

Pyrazolines, by extension, compounds like this compound, have been identified for their potential in treating neurodegenerative diseases. Their neuroprotective properties against diseases such as Alzheimer's and Parkinson's highlight the significant role pyrazolines play in managing neurodegenerative disorders. These findings support the exploration of pyrazolines in drug development for neurodegenerative diseases (Ahsan et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is the Androgen Receptor (AR) . The AR is often activated in prostate cancer cells, and blocking this signaling pathway is a crucial strategy in prostate cancer therapy .

Mode of Action

This compound acts as an AR antagonist . It interacts with the AR, blocking the receptor and preventing it from activating the signaling pathway . This blockage inhibits the proliferation of prostate cancer cells .

Biochemical Pathways

The compound primarily affects the AR signaling pathway . When the AR is blocked, the signaling pathway is disrupted, leading to a decrease in the proliferation of prostate cancer cells . This is particularly important in the treatment of castration-resistant prostate cancer (CRPC), where the AR signaling pathway is often reactivated .

Pharmacokinetics

It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .

Result of Action

The result of the action of this compound is a significant reduction in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide .

Safety and Hazards

properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHBUFXTSJXHLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)

![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)